Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate
Description
Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate is a pyrimidine-derived ester characterized by a partially saturated pyrimidine ring with hydroxyl, ethyl, and methyl substituents. Its structure combines a 1,2-dihydropyrimidin-2-yl core with an ethyl acetate side chain, making it a versatile intermediate in medicinal and synthetic chemistry. Pyrimidine derivatives are widely studied for their bioactivity, including antimicrobial, antiviral, and anticancer properties .
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethylpyrimidin-2-yl)acetate |
InChI |
InChI=1S/C12H20N2O3/c1-5-14-10(4)7-9(3)13-12(14,16)8-11(15)17-6-2/h7,16H,5-6,8H2,1-4H3 |
InChI Key |
TUIMYEQPZSVIEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=NC1(CC(=O)OCC)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate typically involves the condensation of ethyl acetoacetate with urea or thiourea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrimidine ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethyl and dimethyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared below with three analogs from the literature:
Key Observations:
- Core Heterocycle : The target compound and share a pyrimidine core, whereas uses a benzofuran ring. Pyrimidine derivatives often exhibit greater hydrogen-bonding capacity and conformational flexibility compared to planar benzofurans.
- Substituent Effects :
- Synthetic Routes : The target compound likely follows pyrimidine derivatization pathways similar to , whereas requires oxidation for sulfinyl group formation.
Crystallographic and Packing Behavior
Crystallographic data for analogs highlight structural stability mechanisms:
Q & A
Q. What are the established synthetic routes for Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives react with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in acetone under reflux (10 hours), followed by extraction with ether . Adjusting the solvent (e.g., DMF vs. acetone) and base (e.g., Cs₂CO₃ vs. K₂CO₃) can significantly alter reaction kinetics and purity. A table summarizing optimized conditions from literature is provided below:
| Reagents/Conditions | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| Ethyl chloroacetate + K₂CO₃ | Acetone | Reflux | 72 | >95% | |
| Ethyl bromoacetate + Cs₂CO₃ | DMF | 80 | 85 | >98% |
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂) and dihydropyrimidine protons (δ ~5.5–6.0 ppm for OH and CH groups) .
- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and hydroxyl O-H (~3200 cm⁻¹) confirm functional groups .
- MS : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular formula (C₁₃H₂₀N₂O₄; calculated m/z 268.14) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., NMR chemical shifts vs DFT calculations)?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To resolve:
Perform solvent-correlated DFT simulations (e.g., using PCM models for acetone or DMSO) .
Compare experimental NOESY/ROESY data with computed 3D structures to identify dominant conformers .
Validate computational methods against crystallographic data (e.g., bond lengths/angles from SHELXL-refined structures) .
Q. How can SHELXL refinement parameters be optimized for accurate determination of the compound's crystal structure, particularly when dealing with disordered solvent molecules?
- Methodological Answer :
- Use PART commands to model disorder in solvent molecules or flexible side chains.
- Apply ISOR/SIMU restraints to prevent overfitting of thermal parameters .
- Validate refinement with R1/wR2 convergence tests and check for residual electron density peaks (>0.5 eÅ⁻³) .
Q. What experimental approaches are recommended for investigating the compound's reactivity towards nucleophilic agents, and how can competing reaction pathways be controlled?
- Methodological Answer :
- Kinetic Studies : Monitor reactions via in-situ IR or HPLC to track intermediates (e.g., acylhydrazides from hydrazine reactions) .
- Competing Pathways : Use steric hindrance (e.g., bulky bases) to suppress side reactions. For example, K₂CO₃ in acetone favors esterification over hydrolysis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data reported across studies (e.g., DMSO vs. ethanol solubility)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
